

ONO-3307: A Preclinical Overview for Disseminated Intravascular Coagulation Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-3307

Cat. No.: B1677311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated intravascular coagulation (DIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and ultimately, severe bleeding complications. The pathophysiology of DIC is complex, often triggered by underlying conditions such as severe sepsis, trauma, or malignancy. The management of DIC remains a significant clinical challenge, focusing on treating the underlying disorder and providing supportive care. This technical guide provides an in-depth overview of the preclinical research on **ONO-3307**, a synthetic protease inhibitor, as a potential therapeutic agent for DIC. While clinical trial data for **ONO-3307** in DIC is not publicly available based on current information, preclinical studies have demonstrated its potential efficacy.

Mechanism of Action

ONO-3307 is a broad-spectrum synthetic protease inhibitor. Its primary mechanism of action involves the competitive inhibition of several key serine proteases that play a crucial role in the coagulation cascade and inflammatory processes contributing to DIC. By inhibiting these proteases, **ONO-3307** is proposed to attenuate the excessive thrombin generation and fibrin deposition characteristic of DIC.

Key Molecular Targets

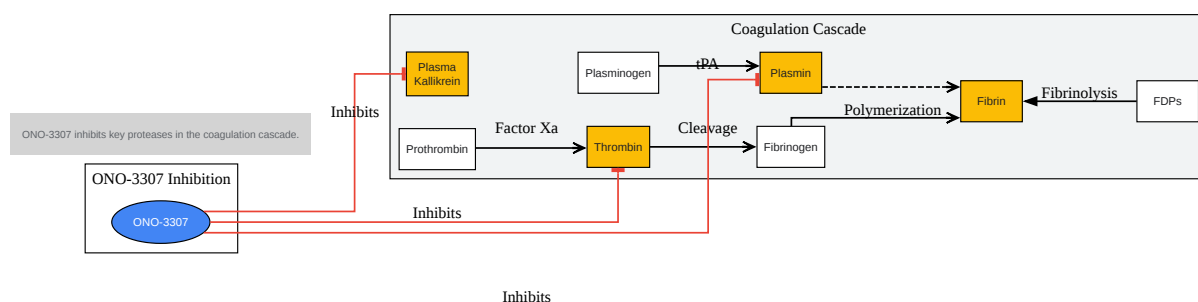
ONO-3307 has been shown to competitively inhibit a range of proteases with varying potencies. The inhibitory constants (K_i) for its primary targets are summarized in the table below.

Target Protease	K_i Value (μM)
Trypsin	0.048
Thrombin	0.18
Plasma Kallikrein	0.29
Plasmin	0.31
Pancreatic Kallikrein	3.6
Chymotrypsin	47

In addition to direct protease inhibition, **ONO-3307** has been observed to inhibit the release of elastase from fMLP-stimulated leukocytes and tissue thromboplastin from endotoxin-stimulated leukocytes, suggesting an additional anti-inflammatory mechanism.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **ONO-3307** within the context of the coagulation cascade and its relevance to DIC.



[Click to download full resolution via product page](#)

Caption: **ONO-3307** inhibits key proteases in the coagulation cascade.

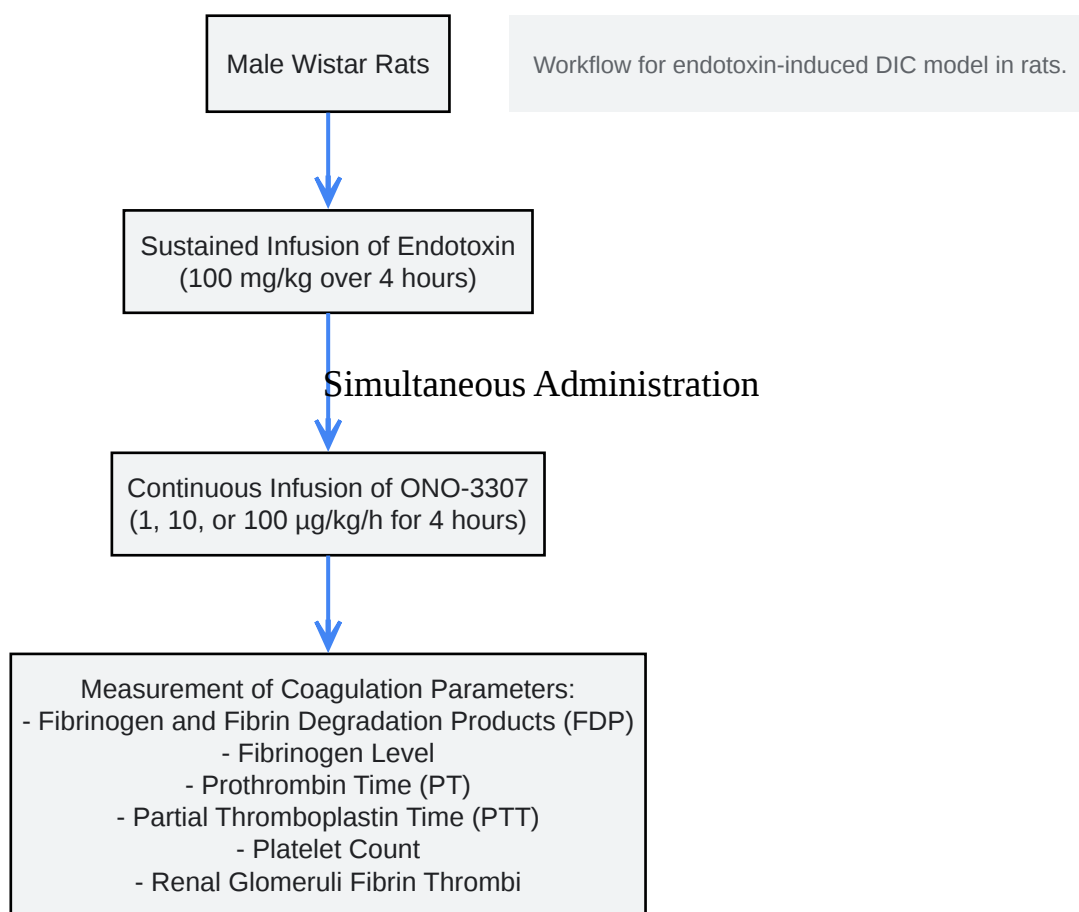
Preclinical Efficacy in DIC Models

The protective effects of **ONO-3307** have been evaluated in a rat model of endotoxin-induced disseminated intravascular coagulation.

Experimental Protocol: Endotoxin-Induced DIC in Rats

A preclinical study investigated the effects of **ONO-3307** on experimental DIC induced by endotoxin in rats.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for endotoxin-induced DIC model in rats.

Summary of Preclinical Findings

The administration of **ONO-3307** demonstrated a dose-dependent protective effect against the development of DIC in the rat model.

Parameter	ONO-3307 Dose (µg/kg/h)	Outcome
Fibrinogen and Fibrin Degradation Products (FDP)	10 and 100	Inhibition of increase
Fibrinogen Level	10 and 100	Inhibition of decrease
Prothrombin Time (PT)	10 and 100	Inhibition of prolongation
Partial Thromboplastin Time (PTT)	10 and 100	Inhibition of prolongation
Platelet Count	10 and 100	Inhibition of decrease
Renal Glomeruli Fibrin Thrombi	10 and 100	Reduction in number

These findings suggest that **ONO-3307** effectively inhibited the aggravation of endotoxin-induced experimental DIC in rats.

In Vivo Thrombosis Model

In a separate experimental thrombosis model, **ONO-3307** was shown to be effective in preventing fibrin deposition.

Experimental Protocol: In Vivo Thrombosis Model

Details of the specific thrombosis model were not fully available in the provided search results. However, the study involved the measurement of radioactive fibrin deposition in the kidneys and lungs of rats.

Summary of Findings

Compound	Dose (mg/kg/hr)	Effect on Radioactive Fibrin Deposition in Kidney and Lung
ONO-3307	10	Complete inhibition
Gabexate mesilate	50	Effective
Nafamostat mesilate	Not specified	Unclear effect

These results further support the potential of **ONO-3307** as a treatment for thrombotic diseases such as DIC.

Conclusion and Future Directions

The available preclinical data strongly suggest that **ONO-3307** is a potent inhibitor of key proteases involved in the pathophysiology of disseminated intravascular coagulation. Its efficacy in animal models of DIC and thrombosis highlights its potential as a therapeutic candidate. However, the lack of publicly available clinical trial data for **ONO-3307** in DIC indicates that its development for this indication may have been discontinued or has not progressed to the clinical stage. Further research would be necessary to ascertain the clinical safety and efficacy of **ONO-3307** in human subjects with DIC. For drug development professionals, these preclinical findings may provide a basis for the investigation of other multi-target protease inhibitors for the treatment of DIC.

- To cite this document: BenchChem. [ONO-3307: A Preclinical Overview for Disseminated Intravascular Coagulation Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677311#ono-3307-for-disseminated-intravascular-coagulation-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com